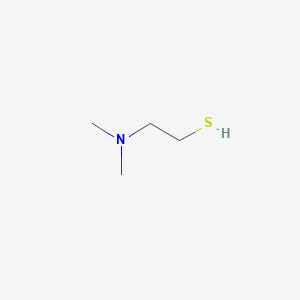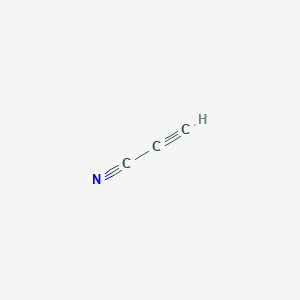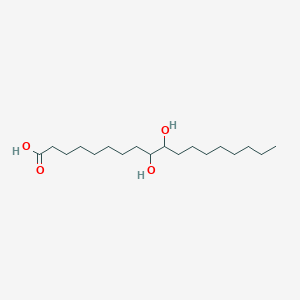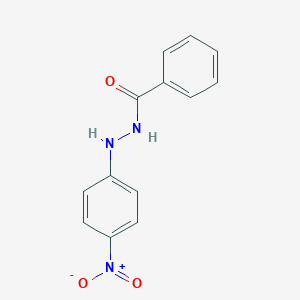
Benzo(a)perylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(a)perylene is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment as a result of incomplete combustion of organic matter. It is a potent carcinogen and mutagen that has been linked to the development of lung, skin, and bladder cancer in humans. In recent years, there has been a growing interest in the synthesis, mechanism of action, and biochemical and physiological effects of benzo(a)perylene, as well as its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of benzo(a)perylene is complex and not fully understood. However, it is known to interact with DNA through the formation of covalent adducts, which can lead to DNA damage and mutations. It is also thought to induce oxidative stress and inflammation, which can contribute to the development of cancer and other diseases.
Effets Biochimiques Et Physiologiques
Benzo(a)perylene has been shown to have a wide range of biochemical and physiological effects, including the induction of cytochrome P450 enzymes, the activation of aryl hydrocarbon receptor (AhR) signaling pathways, and the modulation of immune system function. It has also been linked to the development of oxidative stress, inflammation, and DNA damage, which can contribute to the development of cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using benzo(a)perylene in laboratory experiments is its well-established carcinogenic and mutagenic properties, which make it a useful model compound for studying the mechanisms of Benzo(a)perylene-induced carcinogenesis and mutagenesis. It is also relatively inexpensive and readily available. However, one of the main limitations of using benzo(a)perylene in laboratory experiments is its toxicity, which can pose a risk to researchers and laboratory personnel.
Orientations Futures
There are several future directions for research on benzo(a)perylene, including the development of new methods for synthesizing and detecting the compound, the investigation of its effects on different cell types and tissues, and the exploration of its potential as a therapeutic target for cancer and other diseases. Additionally, there is a need for further research on the mechanisms of Benzo(a)perylene-induced carcinogenesis and mutagenesis, as well as on the effects of environmental pollutants on human health.
Méthodes De Synthèse
Benzo(a)perylene can be synthesized through a variety of methods, including the pyrolysis of coal, the combustion of fossil fuels, and the thermal degradation of organic matter. However, the most commonly used method for synthesizing benzo(a)perylene in the laboratory is the Diels-Alder reaction, which involves the reaction of naphthalene with maleic anhydride in the presence of a Lewis acid catalyst.
Applications De Recherche Scientifique
Benzo(a)perylene has a wide range of applications in scientific research, including as a model compound for studying the mechanisms of Benzo(a)perylene-induced carcinogenesis and mutagenesis, as well as for investigating the effects of environmental pollutants on human health. It is also used as a standard reference material in analytical chemistry for the detection and quantification of Benzo(a)perylenes in environmental samples.
Propriétés
Numéro CAS |
191-85-5 |
|---|---|
Nom du produit |
Benzo(a)perylene |
Formule moléculaire |
C24H14 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
hexacyclo[11.9.1.114,18.02,7.09,23.022,24]tetracosa-1(23),2,4,6,8,10,12,14,16,18(24),19,21-dodecaene |
InChI |
InChI=1S/C24H14/c1-2-10-18-16(6-1)14-17-9-5-12-20-19-11-3-7-15-8-4-13-21(22(15)19)24(18)23(17)20/h1-14H |
Clé InChI |
JDPBLCQVGZLACA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC=CC6=C5C4=CC=C6 |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC=CC6=C5C4=CC=C6 |
Autres numéros CAS |
191-85-5 |
Synonymes |
BENZO(A)PERYLENE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



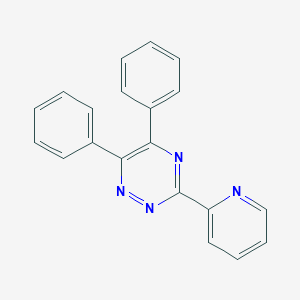





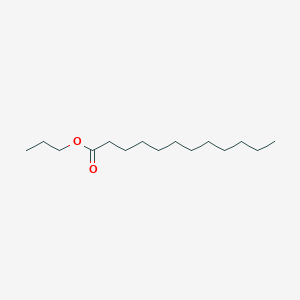
![[(3S,8S,9S,10S,13R,14S,17R)-10-(Methoxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89713.png)
![Spiro[1,3-benzodioxole-2,1'-cyclohexane]](/img/structure/B89714.png)
